molecular formula C6H8Cl4N2O2 B11976157 2,2,5,5-Tetrachlorohexanediamide CAS No. 20115-83-7

2,2,5,5-Tetrachlorohexanediamide

Cat. No.: B11976157
CAS No.: 20115-83-7
M. Wt: 281.9 g/mol
InChI Key: LPPGMCXMLSNLNA-UHFFFAOYSA-N
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Description

2,2,5,5-Tetrachlorohexanediamide is a chemical compound with the molecular formula C6H8Cl4N2O2 It is known for its unique structure, which includes four chlorine atoms and two amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetrachlorohexanediamide typically involves the chlorination of hexanediamide. The process requires specific reaction conditions, including the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under controlled temperatures to ensure the selective chlorination at the 2 and 5 positions of the hexanediamide molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 2,2,5,5-Tetrachlorohexanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce partially dechlorinated amides.

Scientific Research Applications

2,2,5,5-Tetrachlorohexanediamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetrachlorohexanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    2,2,5,5-Tetrachlorobiphenyl: A compound with a similar chlorinated structure but different functional groups.

    2,2,5,5-Tetramethyloxolane: Another compound with a similar backbone but different substituents.

Uniqueness: 2,2,5,5-Tetrachlorohexanediamide is unique due to its specific combination of chlorine atoms and amide groups, which confer distinct chemical and biological properties

Properties

CAS No.

20115-83-7

Molecular Formula

C6H8Cl4N2O2

Molecular Weight

281.9 g/mol

IUPAC Name

2,2,5,5-tetrachlorohexanediamide

InChI

InChI=1S/C6H8Cl4N2O2/c7-5(8,3(11)13)1-2-6(9,10)4(12)14/h1-2H2,(H2,11,13)(H2,12,14)

InChI Key

LPPGMCXMLSNLNA-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)N)(Cl)Cl)C(C(=O)N)(Cl)Cl

Origin of Product

United States

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